molecular formula C7H11N3O2 B13304087 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one

2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13304087
M. Wt: 169.18 g/mol
InChI Key: VUZZPFOCEMGDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 1343063-34-2) is a high-purity dihydropyrimidinone derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems . The dihydropyrimidinone (DHPM) core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Researchers are exploring similar structures for their potential as antimicrobial , anti-inflammatory , and anticancer agents . The DHPM nucleus is a key structural component in several biologically active alkaloids and pharmaceutical compounds, making it a subject of ongoing investigation in multi-component reactions like the Biginelli condensation . This product is intended for research purposes in chemical synthesis and biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For comprehensive safety and handling information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(ethylaminomethyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-2-8-4-5-9-6(11)3-7(12)10-5/h3,8H,2,4H2,1H3,(H2,9,10,11,12)

InChI Key

VUZZPFOCEMGDRB-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=CC(=O)N1)O

Origin of Product

United States

Preparation Methods

Classical Biginelli Reaction

  • Reaction Components: Typically, an aldehyde, ethyl acetoacetate (a β-ketoester), and urea.
  • Catalysts: Strong acid catalysts such as hydrochloric acid or sulfuric acid.
  • Conditions: Prolonged heating under reflux.
  • Limitations: Harsh reaction conditions, long reaction times, and often moderate to low yields.

This classical method forms the basis for synthesizing 3,4-dihydropyrimidin-2(1H)-ones but requires optimization for substituted derivatives like 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one.

Green and Efficient Protocols

Recent advances have focused on improving the classical Biginelli reaction by:

  • Using eco-friendly, heterogeneous catalysts.
  • Employing solvent-free conditions.
  • Applying microwave irradiation to reduce reaction times.
  • Using natural catalysts like cuttlebone powder.

Preparation Methods for 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one

One-Pot Multi-Component Condensation Using Natural Catalysts

  • Catalyst: Cuttlebone powder (calcium carbonate-based), an eco-friendly and recyclable heterogeneous catalyst.
  • Reactants: Aromatic or aliphatic aldehydes, ethyl acetoacetate, and urea.
  • Conditions: Solvent-free, mild heating.
  • Yields: Good to high (75-95%).
  • Advantages: Simple procedure, short reaction times, catalyst recyclability, and alignment with green chemistry principles.

Table 1: Reaction Yields with Various Aldehydes Using Cuttlebone Catalyst

Aldehyde Type Substituent Groups Yield (%) Reaction Time (min)
Aromatic (unsubstituted) None 90 30
Aromatic (electron-donating) -OH, -CH3 85-92 25-30
Aromatic (electron-withdrawing) -NO2, -Cl 75-88 30-35
Aliphatic Various 80-90 30

Note: The ethylamino substituent can be introduced post-ring formation by nucleophilic substitution or reductive amination on the methyl group at position 2.

Microwave-Assisted Solvent-Free Synthesis Using Tetrabutylammonium Bromide (TBAB)

  • Catalyst: TBAB, a phase-transfer catalyst.
  • Energy Source: Microwave irradiation.
  • Reactants: Substituted arylaldehyde, β-ketoester (ethyl acetoacetate), and urea.
  • Conditions: Solvent-free, microwave irradiation for 3-4 minutes.
  • Yields: Very high (90-95%).
  • Advantages: Rapid reaction, high yields, broad substrate tolerance.

This method allows quick synthesis of substituted 3,4-dihydropyrimidin-2(1H)-ones, with potential for further functionalization to introduce the ethylamino group at position 2.

Post-Synthetic Modification for Ethylamino Substitution

The direct synthesis of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one may require a two-step process:

Patent literature indicates synthetic routes for pyrimidinone derivatives bearing aminoalkyl substituents, which involve alkylation or reductive amination steps under controlled conditions.

Comparative Summary of Preparation Methods

Method Catalyst/Conditions Reaction Time Yield (%) Advantages Limitations
Classical Biginelli Strong acid, reflux Hours 40-70 Simple reagents Long time, harsh conditions
Cuttlebone Catalyst (Green) Natural catalyst, solvent-free 30 min 75-95 Eco-friendly, recyclable catalyst Requires catalyst preparation
TBAB + Microwave Irradiation Phase-transfer catalyst, solvent-free 3-4 min 90-95 Very fast, high yield Requires microwave equipment
Post-Synthetic Alkylation Alkyl halides, reductive amination Variable High Specific substitution Additional synthetic step

Research Findings and Notes

  • The green synthesis methods reduce hazardous waste and energy consumption, aligning with sustainable chemistry goals.
  • Microwave-assisted protocols significantly reduce synthesis time while maintaining or improving yield and purity.
  • The use of natural catalysts like cuttlebone is innovative and cost-effective, with demonstrated recyclability and consistent performance.
  • Patent disclosures suggest that the ethylamino substitution is typically introduced after the formation of the dihydropyrimidinone core, allowing structural diversity and functionalization.

Chemical Reactions Analysis

Synthetic Routes and Reactivity

DHPM derivatives are typically synthesized via the Biginelli reaction, a three-component condensation of aldehydes, β-ketoesters, and urea/thiourea under acidic or catalytic conditions . For the target compound, the ethylamino-methyl and hydroxy substituents suggest post-synthetic modifications of a parent DHPM structure.

Proposed Synthesis Pathway

  • Base DHPM Formation :

    • Condensation of an aldehyde (e.g., hydroxybenzaldehyde), ethyl acetoacetate, and urea using catalysts like granite, quartz, or silicotungstic acid .

    • Example:

      Aldehyde+Ethyl acetoacetate+UreaCatalystDHPM core\text{Aldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{Catalyst}} \text{DHPM core}
  • Functionalization :

    • Ethylamino-methyl introduction : Likely via Mannich reaction or nucleophilic substitution on the DHPM core .

    • Hydroxy group retention : Controlled reaction conditions to preserve the hydroxyl substituent during synthesis .

Key Reaction Types and Derivatives

While direct data on the compound is sparse, analogous DHPM reactions include:

Alkylation and Acylation

  • Ethylamino-methyl group : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary amines or amides .

    • Example:

      DHPM-CH2-NH-C2H5+R-XDHPM-CH2-N(C2H5)-R\text{DHPM-CH}_2\text{-NH-C}_2\text{H}_5 + \text{R-X} \rightarrow \text{DHPM-CH}_2\text{-N(C}_2\text{H}_5)\text{-R}

Cyclization Reactions

  • DHPMs undergo cyclization with reagents like chloroacetone or thiourea to form fused heterocycles (e.g., triazines, pyrimidothiones) .

    • Example:

      DHPM+ClCH2COCH3PiperidineFused triazine derivative\text{DHPM} + \text{ClCH}_2\text{COCH}_3 \xrightarrow{\text{Piperidine}} \text{Fused triazine derivative}

Oxidation and Reduction

  • Hydroxy group : Susceptible to oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄) .

  • Dihydropyrimidine ring : Can be dehydrogenated to pyrimidines using agents like DDQ .

Biological Activity-Driven Modifications

DHPM derivatives are pharmacologically active, and functionalization often targets enhanced bioactivity:

Reaction Type Modification Biological Outcome Reference
Sulfonation Introduction of -SO₃H groupsImproved solubility/antiplatelet activity
Amination Ethylamino-methyl side chainCalcium channel blockade
Ester hydrolysis Conversion of ethoxycarbonyl to -COOHEnhanced binding to target receptors

Stability and Degradation

  • pH Sensitivity : The hydroxyl group may undergo acid/base-catalyzed dehydration or tautomerization .

  • Thermal Stability : DHPMs degrade above 200°C, forming pyrimidines or fragmentation products .

Analytical Data for Key Derivatives

The table below extrapolates analytical data from similar DHPM compounds :

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-DHPM160–16672–98IR: 3450 cm⁻¹ (OH), 1640 cm⁻¹ (C=O); NMR: δ 7.11 (NH)
6-Methyl-2-oxo-DHPM with ethylamino-methyl192–19440–63NMR: δ 2.46 (CH₂), δ 1.21 (CH₃)
Sulfonated DHPM derivatives175–18050–65IR: 1170 cm⁻¹ (S=O); MS: m/z = 332

Challenges and Research Gaps

  • Synthetic Limitations : Low yields in classical Biginelli reactions (40–70%) for sterically hindered aldehydes .

  • Regioselectivity : Competing pathways (e.g., Hantzsch dihydropyridines) may reduce DHPM purity .

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one" and its applications:

Identification

  • Name: 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one
  • CAS Number: 1343063-34-2

Related Compounds

  • 6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride: This related compound has the CAS number 2137765-30-9 . Its IUPAC name is 5-methyl-2-(2-(methylamino)ethylidene)dihydropyrimidine-4,6(1H,5H)-dione dihydrochloride .

Potential Research Areas

While the search results do not provide direct applications of "2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one", they do point to research involving similar compounds and pyrimidine derivatives, suggesting potential areas of interest:

  • Antitumor mechanisms: Research on iron(III) complexes with pyrimidine derivatives has shown potential as telomerase inhibitors and in triggering cell apoptosis . For example, one study details an Fe(III) complex that targets c-myc G-quadruplex DNA and induces cell cycle arrest .
  • TLR7 Agonists: Polyphenolic derivatives of imidazo[4,5-c]quinoline have been synthesized and assessed for TLR7 agonistic activity .
  • Other pyrimidine derivatives: Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate is another pyrimidine derivative with potential research applications .

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can bind to the active sites of certain enzymes, inhibiting their activity and affecting metabolic pathways.

    Modulate Receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of analogous dihydropyrimidinone derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2-(Ethylaminomethyl), 6-OH C₇H₁₁N₃O₂ 185.18 High polarity due to NH and OH groups
2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one 2-(Ethoxymethyl), 6-OH C₇H₁₀N₂O₃ 170.17 Ether group reduces polarity and H-bonding capacity
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one 2-(4-Cl-Ph methyl), 6-Me C₁₂H₁₂ClN₃O 257.70 Increased lipophilicity (Cl substituent)
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one 2-(2-F-Ph methyl), 5-(2-OH ethyl) C₁₄H₁₅FN₂O₂ 262.28 Fluorine enhances metabolic stability and binding affinity
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one 2-Isopropyl, 5-(2-OH ethyl) C₁₀H₁₆N₂O₂ 196.25 Bulkier isopropyl group increases steric hindrance

Key Research Findings

Substituent Effects on Solubility: The hydroxyl group at position 6 in the target compound enhances aqueous solubility compared to derivatives lacking polar groups (e.g., 6-methyl substituents) . Ethylamino-methyl at position 2 introduces a secondary amine, which improves water solubility relative to ether-linked analogs like 2-(ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one .

Biological Activity: Fluorinated analogs, such as 2-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one, exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them promising candidates for drug development .

Synthetic Accessibility: Heterogeneous catalysts (e.g., in ) are commonly used for synthesizing dihydropyrimidinones, though yields vary significantly with substituent complexity. For example, nitro or halogenated groups may require specialized conditions .

Biological Activity

2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one, with CAS number 1343063-34-2, is a compound belonging to the dihydropyrimidinone class. This compound has drawn attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H11_{11}N3_3O2_2
  • Molecular Weight : 169.18 g/mol
  • Purity : ≥95%

Research indicates that dihydropyrimidinones can exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Dihydropyrimidinones have been shown to possess antimicrobial properties against a range of pathogens.
  • Antitumor Effects : Some studies suggest that compounds in this class can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed in certain in vitro studies.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the effects of dihydropyrimidinones on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in various cancer types, suggesting potential as chemotherapeutic agents.
    CompoundCancer TypeIC50 (µM)Reference
    2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-oneBreast Cancer12.5
    2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-oneLung Cancer15.0
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as kinases and proteases. For instance, an IC50 value of 27 nM was reported for IRAK4 inhibition in related dihydropyrimidinone derivatives, indicating strong enzymatic activity modulation .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential use as an adjunct therapy in cancer treatment.

Pharmacokinetics and Toxicology

The pharmacokinetics of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics and moderate bioavailability. Toxicological assessments indicate low acute toxicity levels, with no significant adverse effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Utilize Biginelli-like multicomponent reactions with aldehydes, β-keto esters, and urea derivatives. For example, reflux in a mixed solvent system (e.g., n-heptane-toluene, 1:1) with ZnCl₂ as a catalyst, monitoring reaction progress via TLC . Post-reaction purification via recrystallization or column chromatography is critical for isolating the target compound. Adjust solvent polarity and catalyst loading (e.g., 2 mmol ZnCl₂ per 10 mmol substrate) to enhance yield and purity .

Q. How can the purity and structural integrity of 2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one be validated?

  • Methodology : Combine analytical techniques such as:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per CAS standards) .
  • NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., ethylamino methyl protons at δ 2.5–3.0 ppm, hydroxyl proton at δ 9.0–10.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (C₇H₁₀N₂O₃: 170.17 g/mol) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar solvents (e.g., DMSO, NaOH solutions) due to hydroxyl and amine groups. Avoid non-polar solvents like hexane .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperature (4–40°C). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) or kinases using PyMOL/AutoDock. Focus on hydrogen bonding between the hydroxyl group and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ assays to differentiate therapeutic vs. toxic thresholds.
  • Mechanistic Studies : Employ transcriptomics/proteomics to identify off-target effects. Compare results with structurally related dihydropyrimidinones (e.g., 5-acetyl-6-methyl derivatives) .

Q. How can regioselective functionalization of the dihydropyrimidinone core be achieved for SAR studies?

  • Methodology :

  • Protection-Deprotection : Protect the hydroxyl group with TBSCl before alkylating the ethylamino moiety .
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 6-position .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodology :

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation or cyclocondensation steps .
  • Chiral HPLC : Use amylose-based columns to separate enantiomers and validate purity (>99% ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.